molecular formula C16H15N3O B10979108 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide

2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B10979108
M. Wt: 265.31 g/mol
InChI Key: RUIKNDNQOGKCKF-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a methyl group at the 1-position and an acetamide group linked to a pyridine ring at the 2-position. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide typically involves the following steps:

    Formation of 1-methyl-1H-indole: This can be achieved through the methylation of indole using methyl iodide in the presence of a base such as potassium carbonate.

    Acylation: The 1-methyl-1H-indole is then acylated with chloroacetyl chloride to form 2-(1-methyl-1H-indol-3-yl)acetyl chloride.

    Amidation: The final step involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetyl chloride with 2-aminopyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-1H-indol-3-yl)-N-(pyridin-3-yl)acetamide: Similar structure with the pyridine ring substituted at the 3-position.

    2-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)acetamide: Similar structure with the pyridine ring substituted at the 4-position.

Uniqueness

2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

2-(1-methylindol-3-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C16H15N3O/c1-19-11-12(13-6-2-3-7-14(13)19)10-16(20)18-15-8-4-5-9-17-15/h2-9,11H,10H2,1H3,(H,17,18,20)

InChI Key

RUIKNDNQOGKCKF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC=N3

Origin of Product

United States

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